molecular formula C16H22N2O5 B4624273 N-(3,4-dimethoxyphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide

N-(3,4-dimethoxyphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide

Cat. No. B4624273
M. Wt: 322.36 g/mol
InChI Key: VPGMFERPPFSPFP-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide, also known as DMEMO, is a chemical compound that has been extensively studied for its potential in treating various diseases. This compound belongs to the class of acetamide derivatives and has shown promising results in scientific research applications. In

Scientific Research Applications

Antifungal Applications

N-(3,4-dimethoxyphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide derivatives have been investigated for their antifungal properties. For example, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as fungicidal agents against Candida species, also showing broad antifungal activity against various fungi species, including molds and dermatophytes. The development of these compounds highlights the potential for therapeutic applications in treating fungal infections (Bardiot et al., 2015).

Synthetic Applications

The compound has been used in synthetic chemistry as well. A notable example includes its role in facilitating a high-yielding cyclisation, leading to the synthesis of (±)-crispine A. This showcases the compound's utility in complex organic synthesis processes, offering a pathway to synthesize structurally intricate molecules with potential pharmaceutical applications (King, 2007).

Chemical Transformation and Derivatives

Research has also focused on chemical transformations involving this compound derivatives. Studies include the synthesis and characterization of novel compounds through reactions such as oxidative radical cyclization. These studies not only expand the chemical repertoire of morpholine derivatives but also contribute to the understanding of their chemical behavior and potential in creating novel compounds with unique properties (Chikaoka et al., 2003).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-4-18-7-8-23-16(20)12(18)10-15(19)17-11-5-6-13(21-2)14(9-11)22-3/h5-6,9,12H,4,7-8,10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGMFERPPFSPFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC(=O)C1CC(=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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